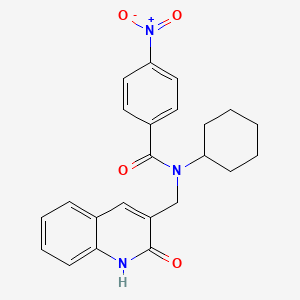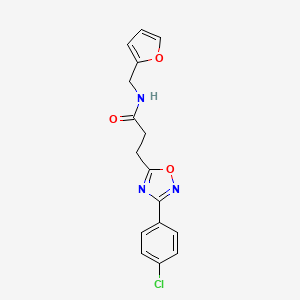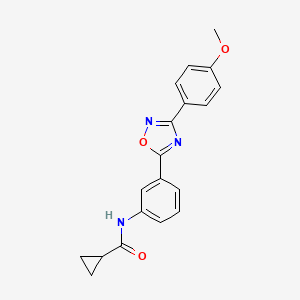
N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide, also known as MPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPO belongs to the class of oxadiazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
Wirkmechanismus
The mechanism of action of N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, microbial infection, and cancer progression. This compound has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune response. This compound has also been found to inhibit the MAPK pathway, which is involved in cell proliferation and survival. In addition, this compound has been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins. This compound has also been found to exhibit antimicrobial activity against a wide range of bacteria and fungi, including MRSA and Candida albicans. In addition, this compound has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. This compound has also been found to exhibit antioxidant activity and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits a wide range of biological activities, making it a versatile compound for scientific research. However, this compound also has some limitations. It has low solubility in water, which can limit its bioavailability and efficacy in vivo. In addition, this compound has not been extensively studied for its potential toxicity and side effects, which can limit its clinical applications.
Zukünftige Richtungen
There are several future directions for research on N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide. Further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases, including inflammation, microbial infection, and cancer. Studies are also needed to optimize the synthesis method of this compound and to improve its bioavailability and efficacy in vivo. In addition, studies are needed to investigate the potential toxicity and side effects of this compound and to develop safer and more effective derivatives of this compound for clinical applications.
Synthesemethoden
The synthesis of N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide involves the reaction of 4-methoxybenzohydrazide with 3-(4-bromophenyl)-1,2,4-oxadiazole in the presence of triethylamine and acetic anhydride to obtain the intermediate compound, which is then reacted with cyclopropanecarbonyl chloride to yield this compound. The synthesis method has been optimized to obtain high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide has been studied extensively for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins. This compound has also been found to exhibit antimicrobial activity against a wide range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In addition, this compound has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Eigenschaften
IUPAC Name |
N-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-24-16-9-7-12(8-10-16)17-21-19(25-22-17)14-3-2-4-15(11-14)20-18(23)13-5-6-13/h2-4,7-11,13H,5-6H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWVNTDWIUAZIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

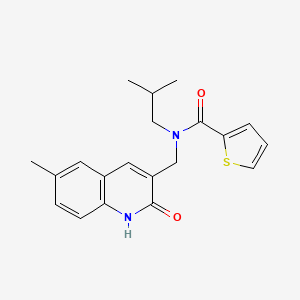

![3-(benzylsulfamoyl)-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7700862.png)
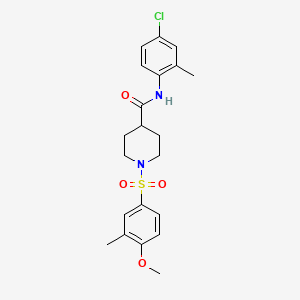
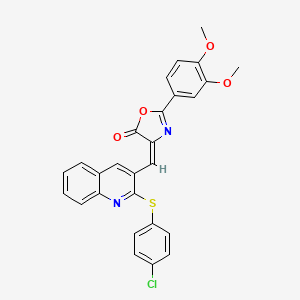
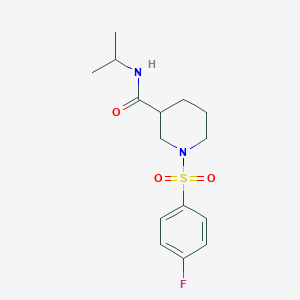

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7700903.png)
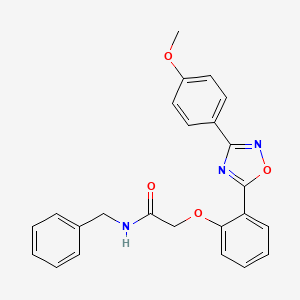
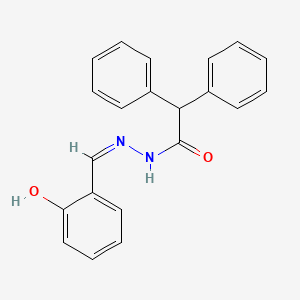
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7700918.png)
